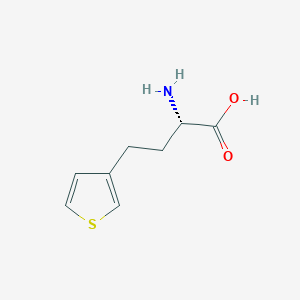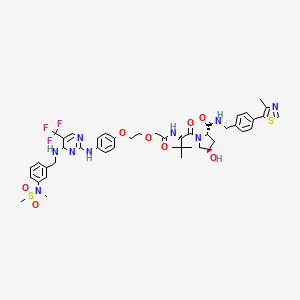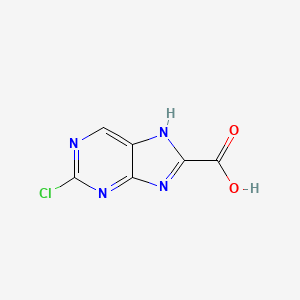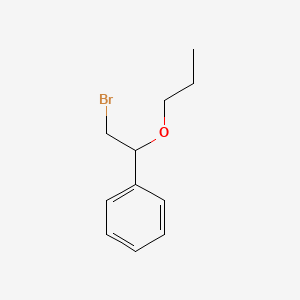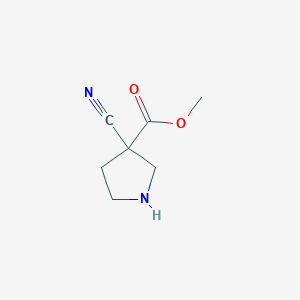
4-propylCyclohexanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PropylCyclohexanemethanamine is an organic compound characterized by a cyclohexane ring substituted with a propyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PropylCyclohexanemethanamine typically involves the following steps:
Formation of 4-Propylcyclohexanone: This intermediate can be synthesized through the alkylation of cyclohexanone with propyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-Propylcyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the reductive amination process.
Chemical Reactions Analysis
Types of Reactions
4-PropylCyclohexanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Propylcyclohexanone or 4-Propylcyclohexanoic acid.
Reduction: 4-Propylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
4-PropylCyclohexanemethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-PropylCyclohexanemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanamine: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-MethylCyclohexanemethanamine: Substituted with a methyl group instead of a propyl group, leading to variations in steric and electronic effects.
4-EthylCyclohexanemethanamine: Substituted with an ethyl group, offering a comparison in terms of chain length and its impact on reactivity.
Uniqueness
4-PropylCyclohexanemethanamine is unique due to the presence of the propyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(4-propylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8,11H2,1H3 |
InChI Key |
LHHXEJXQRYEVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



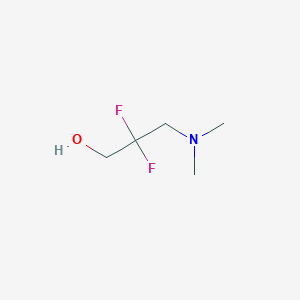
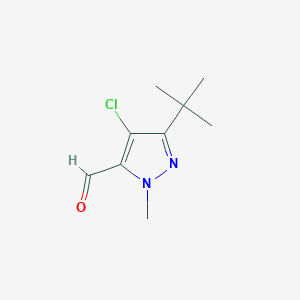


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
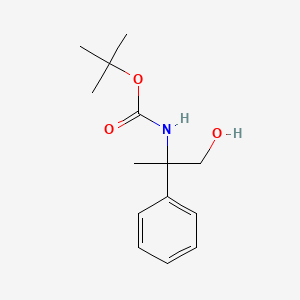
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
